molecular formula C16H12N2O2S B2483794 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-01-2

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2483794
CAS RN: 1206993-01-2
M. Wt: 296.34
InChI Key: GRTIXFCRZFXJIZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]thiazine . Benzo[b][1,4]thiazine is a heterocyclic compound, a class of compounds that includes an enormous number of biological and medicinal substances .


Synthesis Analysis

While specific synthesis methods for “4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” were not found, similar compounds have been synthesized using various methods . For example, 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides were synthesized in a study .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, pi-pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . In one study, a number of novel 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxide derivatives were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been discussed in the literature . For instance, molecules possessing triazine and tetrazine moieties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Mechanism of Action

Target of Action

The primary target of the compound, also known as 4-(2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile, is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system, recognizing pathogens and triggering an immune response.

Mode of Action

The compound interacts with TLR4 through a series of molecular interactions. It forms hydrogen bonds with specific residues of the TLR4 protein, and also displays non-hydrogen bonded interactions like pi-sigma and pi-alkyl interactions with other residues . These interactions likely alter the conformation of TLR4, affecting its ability to recognize pathogens and initiate an immune response.

Pharmacokinetics

In silico pharmacokinetic profiling was performed for similar compounds, suggesting that they adhered to lipinski’s rule of five with slight deviation in molecular weight . This rule is a guideline for the druglikeness of a compound, indicating good absorption and permeation.

properties

IUPAC Name

4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTIXFCRZFXJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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